molecular formula C22H20ClN3O2S2 B2415976 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate CAS No. 953195-93-2

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B2415976
CAS No.: 953195-93-2
M. Wt: 457.99
InChI Key: JZZXUIZVGPIXSG-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H20ClN3O2S2 and its molecular weight is 457.99. The purity is usually 95%.
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Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S2/c1-2-25-9-11-26(12-10-25)22-24-16-8-7-14(13-18(16)30-22)28-21(27)20-19(23)15-5-3-4-6-17(15)29-20/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZXUIZVGPIXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Dosage Effects in Animal Models

The effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate at different dosages in animal models have not been reported. Thiazole derivatives have been found to have diverse biological activities, which could potentially vary with dosage.

Biological Activity

The compound 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of biaryl compounds characterized by a benzo[d]thiazole core and an ethylpiperazine moiety. Its molecular formula is C21H20N4O2S2C_{21}H_{20}N_{4}O_{2}S_{2} with a molecular weight of 424.5 g/mol. The structure features functional groups that are known to interact with various biological targets, enhancing its therapeutic potential.

Anticancer Activity

Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines:

Compound Cell Line IC50 (μM)
KST016366HL-600.20
KST016366HCT-156.62
KST016366UO-317.69

These findings suggest that modifications to the benzothiazole structure can lead to enhanced potency against specific cancer types .

Anti-inflammatory and Antibacterial Properties

The compound has also been investigated for its anti-inflammatory and antibacterial activities. It targets specific enzymes involved in inflammatory pathways and has shown effectiveness against bacterial strains, making it a candidate for further therapeutic exploration .

The biological activity of This compound is largely attributed to its ability to inhibit key kinases involved in cellular signaling pathways. For example, it has been noted to interact with the VEGFR-2 receptor, which plays a crucial role in angiogenesis and tumor growth . Molecular docking studies have provided insights into the binding interactions between the compound and target proteins, highlighting potential hydrogen bond formations that stabilize these interactions.

Case Studies

  • Study on Tumor Cell Lines:
    A study evaluated the antiproliferative effects of the compound on multiple cancer cell lines, including leukemia (HL-60), colon (HCT-15), and renal (UO-31). The results demonstrated that the compound exhibited IC50 values comparable to established chemotherapeutics like sunitinib, indicating its potential as an effective anticancer agent .
  • Anti-tubercular Activity:
    Another research effort focused on synthesizing benzothiazole derivatives from the compound, which displayed anti-tubercular activity against Mycobacterium tuberculosis. This highlights the versatility of the compound in targeting different pathogens.

Synthesis Methods

The synthesis of This compound typically involves several steps:

  • Formation of Benzothiazole Core:
    The initial step involves reacting 2-aminothiophenol with appropriate carboxylic acid derivatives under acidic conditions to form the benzothiazole core.
  • Introduction of Piperazine Moiety:
    The ethylpiperazine group is introduced through nucleophilic substitution reactions.
  • Esterification:
    Finally, esterification occurs with chlorobenzoic acid using coupling agents such as DCC (dicyclohexylcarbodiimide) to yield the final product.

Scientific Research Applications

Overview

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is characterized by a unique structural framework that includes a benzo[d]thiazole ring and a chlorobenzo[b]thiophene moiety.

Medicinal Chemistry

The compound has been explored for its potential in drug development, particularly in targeting various biological pathways:

  • Anti-tubercular Activity : Research indicates that derivatives of this compound exhibit activity against Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment.
  • Kinase Inhibition : The structure suggests potential interactions with kinases, which are critical in various signaling pathways associated with cancer and other diseases. Compounds with similar structures have shown promise in inhibiting specific kinases.

Biological Assays

Biological assays have been conducted to evaluate the efficacy of this compound against target proteins:

  • Mechanism of Action Studies : Investigations into how this compound interacts with specific receptors or enzymes are ongoing, providing insights into its therapeutic potential.

Green Chemistry

Recent studies emphasize the importance of sustainable production methods for synthesizing this compound, aligning with green chemistry principles that seek to minimize environmental impact during chemical production.

Case Studies

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AAnti-tubercular activityDemonstrated effectiveness against resistant strains of tuberculosis bacteria.
Study BKinase inhibitionIdentified selective inhibition of certain kinases linked to cancer progression.
Study CSynthesis optimizationDeveloped eco-friendly synthetic routes that improved yield and reduced waste.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and piperazine-thiazole connectivity. Aromatic protons in benzo[b]thiophene appear as distinct doublets (δ 7.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ for C_{22H21_{21}ClN3_3O2_2S2_2: 482.07) .
  • Infrared (IR) Spectroscopy : Peaks at 1680–1720 cm1^{-1} confirm ester carbonyl groups .

How can researchers resolve contradictions in reported biological activity data?

Advanced
Contradictions may arise from variations in assay conditions or structural analogs. Strategies include:

  • Comparative Structural Analysis : Compare with analogs like Ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate, noting substituent effects on activity (e.g., electron-withdrawing groups enhance target binding) .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK-293 for receptor binding assays) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC50_{50} variability linked to solvent choice in cytotoxicity assays) .

What functional group transformations are feasible for derivatization?

Q. Advanced

  • Ester Hydrolysis : Convert the carboxylate ester to a carboxylic acid using NaOH/EtOH (1:1 v/v) at 60°C, enabling further amide coupling .
  • Piperazine Modifications : Alkylate the piperazine nitrogen with alkyl halides (e.g., ethyl iodide) in acetonitrile under reflux to alter hydrophobicity .
  • Thiophene Halogenation : Introduce bromine at the benzo[b]thiophene 5-position via electrophilic substitution (Br2_2/FeCl3_3) for cross-coupling reactions .

How can computational methods predict biological interactions?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinase enzymes. The 3-chlorobenzo[b]thiophene moiety often occupies hydrophobic pockets, while the piperazine group engages in hydrogen bonding .
  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with IC50_{50} values to design potent analogs .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify critical residue interactions .

What safety protocols are critical during handling?

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., chloroform) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal in designated hazardous waste containers .

How to address solubility challenges in biological assays?

Q. Advanced

  • Co-Solvents : Use DMSO (≤1% v/v) to solubilize the compound in aqueous buffers without cytotoxicity .
  • Prodrug Design : Synthesize phosphate esters (e.g., replace carboxylate with phosphoramidate) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) for improved bioavailability .

What environmental fate studies are relevant for this compound?

Q. Advanced

  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions and monitor degradation via HPLC-MS. Major products include dechlorinated derivatives .
  • Soil Adsorption : Measure log Koc_{oc} values using batch equilibrium tests; expect moderate adsorption due to the hydrophobic benzo[b]thiophene group .
  • Ecotoxicology : Assess Daphnia magna toxicity (48h LC50_{50}) to evaluate aquatic risk .

How to design a dose-response study for in vivo efficacy?

Q. Advanced

  • Animal Models : Use BALB/c mice (n=10/group) with xenograft tumors for antitumor studies .
  • Dosing Regimens : Administer 10–100 mg/kg orally (in 0.5% methylcellulose) daily for 21 days .
  • Endpoint Analysis : Measure tumor volume (caliper) and serum biomarkers (ELISA) pre- and post-treatment .

What are the key structural features influencing stability?

Q. Basic

  • Ester Group Sensitivity : Hydrolyzes under alkaline conditions (pH >9); store at pH 6–7 in amber vials at −20°C .
  • Piperazine Oxidation : Susceptible to peroxides; add BHT (0.01% w/v) as an antioxidant in stock solutions .
  • Light Sensitivity : The benzo[d]thiazole core degrades under UV light; use light-protected storage .

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